Lindénénol

Vue d'ensemble

Description

Applications De Recherche Scientifique

In chemistry, it is used as a model compound for studying sesquiterpenoid synthesis and reactivity . In biology, lindenenol has shown promise as an antioxidant and antibacterial agent, making it a potential candidate for developing new therapeutic agents . In medicine, it has been investigated for its anti-inflammatory and antitumor activities .

Safety and Hazards

Orientations Futures

Mécanisme D'action

The mechanism of action of lindenenol involves its interaction with molecular targets and pathways related to oxidative stress and bacterial growth . As an antioxidant, lindenenol scavenges free radicals and reduces oxidative damage to cells . Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit bacterial growth .

Analyse Biochimique

Biochemical Properties

Lindenenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Lindenenol has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . Additionally, it interacts with bacterial cell walls, disrupting their integrity and leading to antibacterial effects . These interactions highlight Lindenenol’s potential as a therapeutic agent in oxidative stress-related conditions and bacterial infections.

Cellular Effects

Lindenenol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Lindenenol’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis . Furthermore, its antibacterial activity can inhibit the growth of pathogenic bacteria, promoting a healthy cellular environment . These effects underscore Lindenenol’s potential in enhancing cell function and preventing cellular damage.

Molecular Mechanism

The molecular mechanism of Lindenenol involves its interaction with biomolecules at the molecular level. Lindenenol binds to specific enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . Additionally, Lindenenol’s antioxidant activity is attributed to its ability to neutralize reactive oxygen species and upregulate the expression of antioxidant enzymes . These molecular interactions elucidate how Lindenenol exerts its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lindenenol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Lindenenol remains stable under various conditions, retaining its biological activity . Long-term exposure to Lindenenol has been observed to sustain its antioxidant and antibacterial effects, indicating its potential for prolonged therapeutic use . These findings highlight the importance of temporal analysis in evaluating Lindenenol’s efficacy.

Dosage Effects in Animal Models

The effects of Lindenenol vary with different dosages in animal models. Research has demonstrated that low to moderate doses of Lindenenol exhibit beneficial effects, such as reducing oxidative stress and inhibiting bacterial growth . High doses may lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . These dosage-dependent effects emphasize the need for careful dosage optimization in therapeutic applications of Lindenenol.

Metabolic Pathways

Lindenenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate metabolic flux and influence metabolite levels. For instance, Lindenenol’s antioxidant activity is linked to its interaction with enzymes involved in the detoxification of reactive oxygen species . Additionally, it affects the synthesis and degradation of bacterial cell wall components, contributing to its antibacterial properties . These interactions highlight Lindenenol’s role in regulating metabolic processes.

Transport and Distribution

Lindenenol is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, enhancing its biological activity . For example, Lindenenol’s antioxidant properties are more pronounced in mitochondria, where it helps mitigate oxidative damage . Understanding the transport and distribution of Lindenenol is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of Lindenenol plays a vital role in its activity and function. Lindenenol is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in mitochondria enhances its antioxidant effects, protecting mitochondrial integrity and function . These localization patterns provide insights into the mechanisms underlying Lindenenol’s therapeutic actions.

Méthodes De Préparation

Le lindénénol peut être isolé de la plante Radix linderae par des procédés d'extraction et de purification . Les voies de synthèse du this compound impliquent l'utilisation de solvants organiques tels que le méthanol, l'éthanol et le diméthylsulfoxyde (DMSO) . Le composé est généralement obtenu sous la forme d'un solide blanc à blanc cassé .

Analyse Des Réactions Chimiques

Le lindénénol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

En chimie, il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des sesquiterpénoïdes . En biologie, le this compound s'est avéré prometteur comme antioxydant et agent antibactérien, ce qui en fait un candidat potentiel pour le développement de nouveaux agents thérapeutiques . En médecine, il a été étudié pour ses activités anti-inflammatoires et antitumorales .

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies liées au stress oxydatif et à la croissance bactérienne . En tant qu'antioxydant, le this compound piège les radicaux libres et réduit les dommages oxydatifs aux cellules . Son activité antibactérienne est attribuée à sa capacité à perturber les membranes cellulaires bactériennes et à inhiber la croissance bactérienne .

Comparaison Avec Des Composés Similaires

Le lindénénol est unique parmi les sesquiterpénoïdes en raison de ses caractéristiques structurales et de ses bioactivités spécifiques . Des composés similaires comprennent d'autres sesquiterpénoïdes tels que la lindéralactone et la linderène, qui possèdent également des propriétés antioxydantes et antibactériennes . Le this compound se démarque par sa puissance supérieure et son spectre d'activités biologiques plus large .

Propriétés

IUPAC Name |

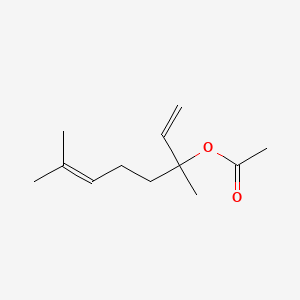

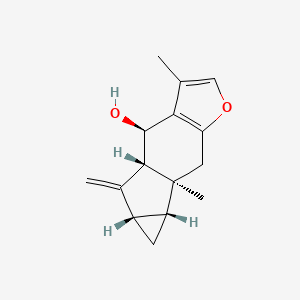

(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3/t9-,10-,13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDJYSVGPBJZSG-PSDLAXTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949025 | |

| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26146-27-0 | |

| Record name | Lindenenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26146-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindenenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026146270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6b-Dimethyl-5-methylidene-4,4a,5,5a,6,6a,6b,7-octahydrocyclopropa[2,3]indeno[5,6-b]furan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)

![N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B1675408.png)